3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine
Overview
Description
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine is believed to exert its therapeutic effects through its interaction with various molecular targets, including G protein-coupled receptors and ion channels. Specifically, 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This binding leads to the modulation of various signaling pathways, ultimately resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has several advantages for lab experiments, including its high potency and selectivity for its molecular targets, as well as its ability to cross the blood-brain barrier. However, 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine also has several limitations, including its low solubility and stability, which may affect its efficacy and reproducibility in experiments.
Future Directions
Several future directions for 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine research include further investigation of its therapeutic potential in various diseases, as well as the development of new analogs with improved solubility and stability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the observed therapeutic effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine.
Scientific Research Applications
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast and lung cancer. In neurological disorders, 3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine has been studied for its potential to modulate the activity of neurotransmitters and improve cognitive function.
properties
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-(3-methylpyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-14-9-11-24(22-14)13-19(25)23-10-3-4-15(12-23)7-8-16-17(20)5-2-6-18(16)21/h2,5-6,9,11,15H,3-4,7-8,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQHUSYYKPVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.